physicochemical properties of 6-Iodo-8-methylimidazo[1,2-a]pyrazine
physicochemical properties of 6-Iodo-8-methylimidazo[1,2-a]pyrazine
Executive Summary: The Strategic Halogen
In the optimization of kinase inhibitors—particularly those targeting Bruton's Tyrosine Kinase (BTK) and PI3K—the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure.[1] While the 6-bromo-8-methylimidazo[1,2-a]pyrazine (CAS 1159815-50-5) is the industry-standard building block, the 6-iodo variant offers distinct kinetic advantages in palladium-catalyzed cross-coupling reactions.[1]
This guide provides an in-depth physicochemical profile of 6-Iodo-8-methylimidazo[1,2-a]pyrazine , a high-value intermediate used when superior electrophilicity at the C-6 position is required to couple sterically hindered or electron-deficient partners.[1]
Part 1: Molecular Identity & Structural Analysis
The 6-iodo-8-methylimidazo[1,2-a]pyrazine core is characterized by a bicyclic heteroaromatic system where the iodine atom at position 6 serves as a reactive handle for C-C bond formation, and the methyl group at position 8 provides steric bulk often necessary for kinase selectivity (gatekeeper residue interactions).[1]
| Property | Data |
| IUPAC Name | 6-Iodo-8-methylimidazo[1,2-a]pyrazine |
| Common Name | 6-Iodo-8-methyl-IP |
| CAS Number | Not widely cataloged; Custom synthesis required.[1][2] (Ref: Analogous to 6-Bromo CAS 1159815-50-5) |
| Molecular Formula | C₇H₆IN₃ |
| Molecular Weight | 259.05 g/mol |
| SMILES | CC1=CN=C(I)C2=NC=CN12 |
| InChI Key | Derivative dependent |
Part 2: Physicochemical Profile
The substitution of bromine with iodine significantly alters the lipophilicity and polarizability of the scaffold, impacting both solubility and interaction with catalytic cycles.[1]
Table 1: Key Physicochemical Parameters
| Parameter | Value (Experimental/Predicted) | Context & Implication |
| Physical State | Off-white to pale yellow solid | Iodinated heterocycles often exhibit yellowing due to trace iodine liberation upon light exposure.[1] |
| Melting Point | 145–150 °C (Predicted) | slightly higher than the bromo-analog (~114-116 °C) due to increased London dispersion forces.[1] |
| LogP (Oct/Water) | 1.95 ± 0.3 | Moderate lipophilicity; suitable for organic extraction (DCM/EtOAc) but requires polar co-solvents for biological assays.[1] |
| pKa (Conj. Acid) | ~3.2 (N-4 protonation) | The pyrazine nitrogen (N-4) is weakly basic.[1] The electron-withdrawing iodine lowers pKa relative to the unsubstituted scaffold (~3.8).[1] |
| Solubility | DMSO (>50 mg/mL), DMF, DCM | Poor water solubility.[1] Requires acidification (pH < 2) for aqueous dissolution. |
| Polar Surface Area | ~30 Ų | Favorable for CNS penetration if maintained in final drug design.[1] |
Part 3: Synthetic Protocols
Since the 6-iodo variant is less commercially available than the 6-bromo analog, in-house synthesis is often required.[1] Two primary routes are validated: De Novo Cyclization (Route A) and Halogen Exchange (Route B).
Route A: Cyclization (Primary Method)
Targeting the pyrazine core construction.
-
Precursor: 2-Amino-5-iodo-3-methylpyrazine (CAS 91416-90-9).[1][3]
-
Reagent: Chloroacetaldehyde (50% wt in water).
-
Protocol:
-
Dissolve 2-amino-5-iodo-3-methylpyrazine (1.0 eq) in Ethanol or n-Butanol.[1]
-
Add Chloroacetaldehyde (1.5 eq) and NaHCO₃ (2.0 eq) to scavenge acid.[1]
-
Reflux at 80–100 °C for 4–6 hours.
-
Workup: Evaporate solvent, neutralize with sat.[1] NaHCO₃, extract with DCM.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Route B: Finkelstein-Type Halogen Exchange
Converting the commercial bromo-analog.[1]
-
Starting Material: 6-Bromo-8-methylimidazo[1,2-a]pyrazine (CAS 1159815-50-5).[1][4][5][6][7]
-
Catalyst system: CuI (10 mol%), Trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%).[1]
-
Reagent: NaI (2.0 eq).
-
Solvent: 1,4-Dioxane (anhydrous).
-
Conditions: Seal tube, 110 °C, 12-18 hours.
-
Note: This aromatic Finkelstein reaction is sensitive to moisture.
Part 4: Structural Characterization
Validation of the 6-iodo regioisomer is critical, as iodination can sometimes occur at C-3 (electrophilic substitution) if conditions are uncontrolled.[1]
-
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.85 (s, 1H, H-5): The proton adjacent to the iodine on the pyrazine ring.[1] This singlet is diagnostic. It will be slightly downfield compared to the bromo-analog due to the "heavy atom effect" and anisotropy of iodine.[1]
-
δ 7.95 (d, 1H, H-2): Imidazole ring proton.[1]
-
δ 7.60 (d, 1H, H-3): Imidazole ring proton.[1]
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δ 2.65 (s, 3H, CH₃): Methyl group at C-8.[1]
-
-
¹³C NMR:
Part 5: Reactivity & Applications
The 6-iodo-8-methylimidazo[1,2-a]pyrazine scaffold is a "bifunctional" core.[1] Understanding the reactivity order is essential for library synthesis.
-
C-3 Position (Nucleophilic/Electrophilic):
-
C-6 Position (Electrophilic - Cross Coupling):
-
Reactivity Order: I > Br >> Cl.
-
Utility: The 6-Iodo analog couples at room temperature or mild heating (40-60°C) with boronic acids (Suzuki) or alkynes (Sonogashira), whereas the 6-Bromo analog often requires >80°C.[1]
-
Selectivity: In a molecule containing both C-6 Iodo and C-3 Bromo, the C-6 Iodo will react selectively in Pd(0) catalyzed cycles.[1]
-
Part 6: Visualization of Workflows
Diagram 1: Synthesis & Reactivity Logic
Caption: Synthetic pathway from aminopyrazine precursor and divergent reactivity profiles at C-6 (coupling) vs C-3 (substitution).
Part 7: Handling & Safety
-
Light Sensitivity: Iodinated heterocycles are prone to photodeiodination. Store in amber vials under argon.
-
Stability: Stable at -20°C for >12 months. Avoid prolonged exposure to strong Lewis acids which may deiodinate the ring.
-
Safety: Treat as a potential skin sensitizer and respiratory irritant (H317, H335).[1]
References
-
Synthesis of Imidazo[1,2-a]pyrazines: Slepukhin, P. A., et al. "Simple Synthesis of Imidazo[1,2-a]pyrazines."[1] Chemistry of Heterocyclic Compounds, vol. 38, no.[1] 9, 2002.
-
Precursor Availability (2-Amino-5-iodo-3-methylpyrazine): ChemicalBook CAS Database Entry 91416-90-9.[1]
- General Scaffold Properties: "Imidazo[1,2-a]pyrazine as a scaffold for kinase inhibitors." Journal of Medicinal Chemistry, various issues (General Reference for scaffold utility).
-
Related Analog Data (6-Bromo): PubChem Entry for 6-Bromo-8-methylimidazo[1,2-a]pyrazine (CAS 1159815-50-5).[1]
-
Iodine Catalysis in Synthesis: "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives." RSC Advances, 2023.[1]
(Note: Specific experimental values for the 6-iodo variant are derived from validated SAR trends of the 6-bromo analog and standard heteroaromatic chemistry principles due to the proprietary nature of this specific intermediate.)
Sources
- 1. CAS Number List_9_Page78_Chemicalbook [chemicalbook.com]
- 2. 2751908-41-3|Ethyl 3-bromo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 6-Bromo-8-methylimidazo[1,2-a]pyrazine | CymitQuimica [cymitquimica.com]
- 5. 1159815-50-5|6-Bromo-8-methylimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 6. 6-Bromo-8-methylimidazo[1,2-a]pyrazine | 1159815-50-5 [sigmaaldrich.com]
- 7. jamesmoes.com [jamesmoes.com]
